molecular formula C20H18F2N2O2 B10931706 ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate

ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10931706
M. Wt: 356.4 g/mol
InChI Key: AFWGWGCHRAMVFF-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3,5-bis(4-fluorophenyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Formation of 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoic acid.

    Reduction: Formation of ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is unique due to the presence of two fluorophenyl groups and a pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18F2N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 3-[3,5-bis(4-fluorophenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C20H18F2N2O2/c1-2-26-20(25)11-12-24-19(15-5-9-17(22)10-6-15)13-18(23-24)14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3

InChI Key

AFWGWGCHRAMVFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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